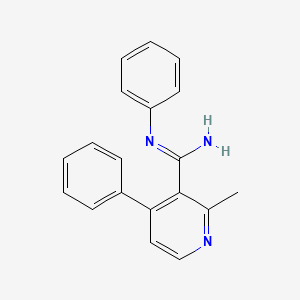

2-methyl-N,4-diphenyl-3-pyridinecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N,4-diphenyl-3-pyridinecarboximidamide is a complex organic compound characterized by its unique combination of a pyridine ring substituted with various functional groups. This compound, as part of a broader category of pyridine derivatives, exhibits a range of chemical and physical properties due to its structural components. The synthesis, molecular structure, chemical reactions, physical and chemical properties of such compounds are of significant interest in materials science, pharmaceuticals, and organic chemistry research.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step chemical processes, starting from basic pyridine or its halogenated forms. Reactions such as nitro displacement, cyclodehydration, and Chichibabin synthesis are commonly used. These methods allow for the introduction of various substituents into the pyridine ring, enabling the synthesis of complex derivatives like 2-methyl-N,4-diphenyl-3-pyridinecarboximidamide. A notable example includes the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, demonstrating the versatility of pyridine derivatives in polymer science (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their chemical reactivity and physical properties. Techniques such as single-crystal X-ray diffraction provide valuable insights into the arrangement of atoms within the molecule and their spatial orientation. This structural information is essential for understanding the compound's interaction with other molecules and its overall chemical behavior.

Chemical Reactions and Properties

Pyridine derivatives participate in a variety of chemical reactions, including chelation with metal ions, which is particularly relevant for applications in coordination chemistry and catalysis. Their chemical properties are influenced by the electronic effects of substituents on the pyridine ring, which can alter the compound's reactivity towards electrophiles, nucleophiles, and radicals. For example, chelating properties of certain pyridine derivatives towards f-element ions highlight their potential in developing new materials and catalysts (Rapko et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

2-methyl-N,4-diphenyl-3-pyridinecarboximidamide derivatives participate in the synthesis of highly functionalized compounds through catalytic processes. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. Such reactions highlight the utility of these compounds in creating complex molecular architectures useful in various chemical syntheses (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Coordination Chemistry

The coordination chemistry of 2-methyl-N,4-diphenyl-3-pyridinecarboximidamide derivatives with metals has been explored for the synthesis of mono- and dinuclear nickel complexes. These complexes have been studied for their potential in catalyzing the oligomerization of ethylene, showcasing the versatility of these compounds in inorganic synthesis and their possible applications in industrial catalysis (Anthony Kermagoret, P. Braunstein, 2008).

Polymer Science

2-methyl-N,4-diphenyl-3-pyridinecarboximidamide derivatives have been utilized in the preparation and characterization of high-refractive polyimides containing pyridine and sulfur units. These polyimides exhibit excellent optical properties with high refractive indices and low birefringence, making them suitable for applications in advanced optical materials and devices (Yue Guan, Weibing Dong, Che Wang, D. Shang, 2017).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-methyl-N,4-diphenyl-3-pyridinecarboximidamide, such as 3-methyl-1,5-diphenyl-1H-pyrazoles, have been synthesized and evaluated for their antiviral activities against herpes simplex virus type-1. This indicates the potential of these compounds in developing new antiviral agents (A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, 2012).

Chelating Properties

The chelating properties of 2-methyl-N,4-diphenyl-3-pyridinecarboximidamide derivatives have been investigated, particularly in the context of their interaction with f-element ions. Such studies are fundamental in understanding the coordination chemistry of these compounds and their potential applications in the separation and processing of rare earth and actinide elements (B. Rapko, E. Duesler, P. Smith, R. Paine, R. Ryan, 1993).

Eigenschaften

IUPAC Name |

2-methyl-N',4-diphenylpyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-14-18(19(20)22-16-10-6-3-7-11-16)17(12-13-21-14)15-8-4-2-5-9-15/h2-13H,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCLRSVODXTHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=NC2=CC=CC=C2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N,4-diphenyl-3-pyridinecarboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)